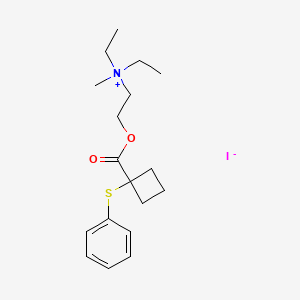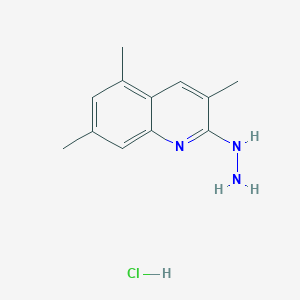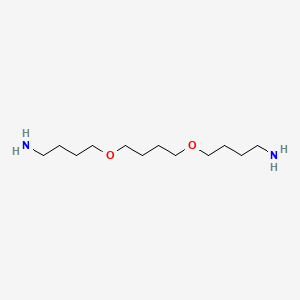
1,14-Diamino-5,10-dioxatetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,14-Diamino-5,10-dioxatetradecane is a chemical compound with a unique structure that includes two amino groups and two ether linkages within a fourteen-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,14-diamino-5,10-dioxatetradecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diol with an amine in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, leading to efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
1,14-Diamino-5,10-dioxatetradecane can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,14-Diamino-5,10-dioxatetradecane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,14-diamino-5,10-dioxatetradecane involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The ether linkages provide flexibility to the molecule, allowing it to fit into different binding sites and interact with multiple targets.
Comparación Con Compuestos Similares
Similar Compounds
1,1′-Diamino-5,5′-azotetrazole: A nitrogen-rich compound with similar amino functionalities.
3,5-Diamino-1,2,4-thiadiazole: Another compound with amino groups and a heterocyclic structure.
5,5′-Dinitramino-3,3′-bi(1,2,4-oxadiazole): A compound with both amino and nitro groups.
Uniqueness
1,14-Diamino-5,10-dioxatetradecane is unique due to its long carbon chain with ether linkages, which provides flexibility and allows for diverse interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications.
Propiedades
Número CAS |
27417-83-0 |
|---|---|
Fórmula molecular |
C12H28N2O2 |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
4-[4-(4-aminobutoxy)butoxy]butan-1-amine |
InChI |
InChI=1S/C12H28N2O2/c13-7-1-3-9-15-11-5-6-12-16-10-4-2-8-14/h1-14H2 |
Clave InChI |
ZJGRZPCOLBDFIZ-UHFFFAOYSA-N |
SMILES canónico |
C(CCOCCCCOCCCCN)CN |
Números CAS relacionados |
27417-83-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


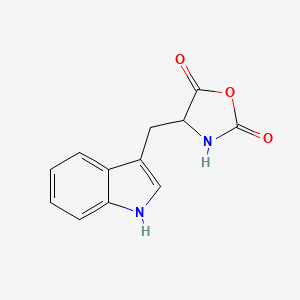
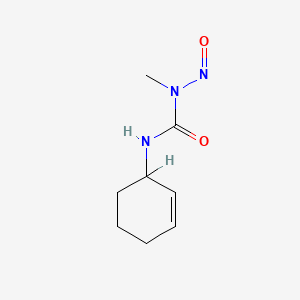


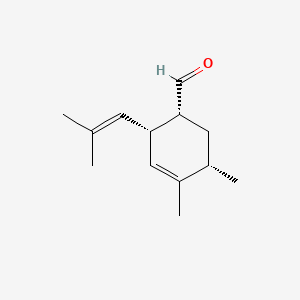
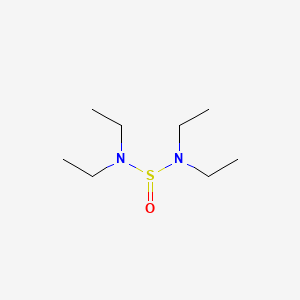
![3-[(2Z)-2-[(2E)-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzoselenazol-3-ium-2-yl]methylidene]butylidene]-5,6-dimethyl-1,3-benzothiazol-3-yl]propane-1-sulfonic acid](/img/structure/B13747978.png)
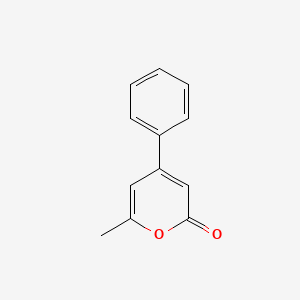
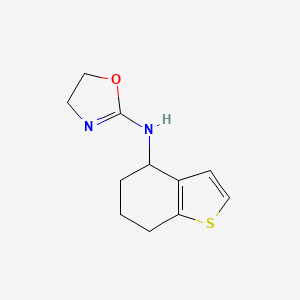
![5-chlorospiro[3H-1-benzofuran-2,4'-piperidine];hydrobromide](/img/structure/B13748004.png)
![[(3S,3aS,6S,6aS)-6-[(Z)-octadec-9-enoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] (Z)-octadec-9-enoate](/img/structure/B13748010.png)
